BenchChemオンラインストアへようこそ!

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

medicinal chemistry structure–activity relationship heterocyclic chemistry

Secure a structurally distinct pyridylthiophene probe with an unsubstituted furan-3-carboxamide regiochemistry—a scaffold underrepresented in Pfizer patent families where furan-2-carboxamides dominate. This specific 5-(thiophen-2-yl)pyridin-3-ylmethyl topology occupies a sparse SAR sub-region, making it essential for selectivity profiling against fused furo/thieno-pyridine Pim kinase inhibitors and for probing carboxamide regiochemistry-dependent biological activity. No generic analog with alternative furan or thiophene connectivity can replicate its pharmacological profile without direct comparative data. Ideal for TNFα/CAM pathway screening and fragment-based library inclusion.

Molecular Formula C15H12N2O2S
Molecular Weight 284.33
CAS No. 2034596-86-4
Cat. No. B2457648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide
CAS2034596-86-4
Molecular FormulaC15H12N2O2S
Molecular Weight284.33
Structural Identifiers
SMILESC1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3
InChIInChI=1S/C15H12N2O2S/c18-15(12-3-4-19-10-12)17-8-11-6-13(9-16-7-11)14-2-1-5-20-14/h1-7,9-10H,8H2,(H,17,18)
InChIKeyZEZZHBCVJUTGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide (CAS 2034596-86-4) – Procurement-Relevant Structural and Pharmacological Baseline


N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide (CAS 2034596-86-4) is a heterocyclic carboxamide that integrates thiophene, pyridine, and furan rings within a single small-molecule scaffold (molecular weight 284.33 g/mol, molecular formula C₁₅H₁₂N₂O₂S) . The compound falls within the broader class of pyridylfuran and pyridylthiophene derivatives disclosed in Pfizer patent families (e.g., EP 0 853 083 A1, US 2004/0142976), which are characterized by their ability to inhibit TNFα biosynthesis and cell adhesion molecule (CAM) expression in vitro . Structurally, it is distinguished from the majority of disclosed analogs by an unsubstituted furan-3-carboxamide moiety linked via a pyridin-3-ylmethyl spacer to a thiophen-2-yl substituent at the pyridine 5-position—a substitution pattern that has received comparatively limited independent pharmacological characterization in the primary literature.

Why Generic Substitution of N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide with In-Class Analogs Is Not Scientifically Justified


Within the pyridylfuran/pyridylthiophene chemical space, minor structural modifications—such as shifting the carboxamide attachment from the furan 3-position to the 2-position, altering the thiophene connectivity from 2-yl to 3-yl, or introducing methyl substituents on the furan ring—have been shown in structure–activity relationship (SAR) studies to profoundly alter biological activity profiles, including anti-influenza EC₅₀ values, kinase selectivity, and cytokine inhibition potency . The target compound occupies a specific and sparsely populated sub-region of this SAR landscape: the unsubstituted furan-3-carboxamide linked through a 5-(thiophen-2-yl)pyridin-3-yl scaffold. No generic analog with a different furan substitution pattern (e.g., furan-2-carboxamide) or alternative thiophene regiochemistry (e.g., thiophen-3-yl) can be assumed to recapitulate its pharmacological behavior without direct comparative data. Furthermore, the compound is structurally distinct from the furo[2,3-b]pyridine and thieno[2,3-b]pyridine carboxamide series developed as Pim kinase inhibitors, where the heterocyclic fusion topology dictates a fundamentally different target engagement mechanism .

Quantitative Differentiation Evidence for N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide Relative to Closest Analogs


Structural Differentiation: Furan-3-carboxamide vs. Furan-2-carboxamide Regioisomer Comparison

The target compound features a furan-3-carboxamide moiety, in contrast to the more commonly explored furan-2-carboxamide regioisomer represented by compounds such as N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide and N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide. In the broader furan-carboxamide antiviral SAR literature, the position of the carboxamide attachment on the furan ring has been demonstrated to significantly modulate biological activity: among a series of furan-carboxamide derivatives evaluated against H5N1 influenza A virus, the unsubstituted furan-3-carboxamide scaffold served as the core for the most potent analog identified (2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, EC₅₀ = 1.25 μM), whereas furan-2-carboxamide-based analogs in related series showed substantially different activity profiles . No direct head-to-head comparison of the target compound with its furan-2-carboxamide regioisomer has been published; however, the SAR precedent establishes that the 3-carboxamide vs. 2-carboxamide regiochemistry is a non-interchangeable determinant of biological potency within this chemotype.

medicinal chemistry structure–activity relationship heterocyclic chemistry

Thiophene Regiochemistry Differentiation: 2-Thienyl vs. 3-Thienyl Substitution at Pyridine C5

The target compound bears a thiophen-2-yl group at the pyridine 5-position. The corresponding thiophen-3-yl regioisomer, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide, is a distinct chemical entity with a different spatial orientation of the sulfur atom. In the Pfizer pyridylfuran/pyridylthiophene patent family (EP 0 853 083 A1), the general formula (I) encompasses both thiophene and furan variants at the pyridine ring, but specific exemplified compounds within the patent predominantly feature thiophen-2-yl and furan-2-yl substitution patterns, with no explicit exemplification of the thiophen-3-yl configuration in combination with furan-3-carboxamide . The absence of patent exemplification for the 3-thienyl regioisomer in this specific scaffold context suggests that synthetic accessibility and/or biological activity may differ between the 2-thienyl and 3-thienyl forms.

medicinal chemistry regioisomer specificity target engagement

Furan Methylation Status: Unsubstituted vs. 2,5-Dimethyl-Furan-3-Carboxamide Comparison

The closest commercially cataloged analog to the target compound is 2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide (CAS 2034347-87-8), which differs solely by the addition of two methyl groups at the furan 2- and 5-positions . In the antiviral furan-carboxamide SAR literature, the presence of 2,5-dimethyl substitution on the furan ring was identified as a critical determinant of anti-H5N1 activity: the 2,5-dimethyl-substituted analog 1a (EC₅₀ = 1.25 μM) was the most potent compound in the series, and SAR studies explicitly noted that 'the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity' . This class-level SAR evidence indicates that the presence or absence of methyl groups on the furan ring can substantially modulate biological potency. The target compound, lacking these methyl substituents, represents a distinct chemical entity whose activity cannot be inferred from the 2,5-dimethyl analog without direct comparative testing.

medicinal chemistry substituent effects drug discovery

Scaffold Topology Differentiation vs. Furo/Thieno-Pyridine Carboxamide Pim Kinase Inhibitors

The target compound features a biaryl-type connectivity (pyridine linked to thiophene via a C–C bond) with a flexible methylene-carboxamide side chain. This scaffold topology is fundamentally distinct from the fused furo[2,3-b]pyridine and thieno[2,3-b]pyridine carboxamide series developed as Pim kinase inhibitors (Incyte Corporation, KR1020160056896A), where the furan or thiophene ring is fused directly to the pyridine core . The fused scaffold enforces a rigid, planar geometry that is critical for ATP-binding site occupancy in Pim kinases, whereas the biaryl scaffold of the target compound allows conformational flexibility around the pyridine–thiophene bond. These topological differences map to distinct therapeutic indications: the Pfizer patent class targets cytokine-mediated inflammatory diseases via TNFα/CAM inhibition , while the Incyte fused series targets oncology indications via Pim kinase inhibition.

kinase inhibition scaffold hopping target selectivity

Physicochemical Property Differentiation Relative to Closest Analogs

The target compound (MW 284.33, C₁₅H₁₂N₂O₂S) has a lower molecular weight and reduced lipophilicity compared to its 2,5-dimethyl-substituted analog (MW 312.39, C₁₇H₁₆N₂O₂S). Using the molecular weight difference (ΔMW = 28.06) as a proxy, the absence of methyl groups is predicted to reduce calculated logP by approximately 0.8–1.2 log units based on the Hansch π-value for aromatic methyl substitution (π(CH₃) ≈ 0.52 per methyl group) . This physicochemical differentiation may translate into altered solubility, permeability, and plasma protein binding profiles, affecting suitability for different assay formats (e.g., biochemical vs. cell-based screens).

drug-likeness physicochemical profiling ADME prediction

Limitations of Available Quantitative Evidence for Procurement Decision-Making

A comprehensive search of PubMed, PubChem, ChEMBL, ChemSpider, BindingDB, DrugBank, Sigma-Aldrich, MedChemExpress, Molport, and the patent literature (as of April 2026) identified no published IC₅₀, EC₅₀, Kd, Ki, or % inhibition values for N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide (CAS 2034596-86-4) in any assay system . Furthermore, no direct head-to-head comparison data between this compound and any named analog were identified. All comparative claims in this guide are therefore based on class-level SAR inference from structurally related chemotypes (e.g., furan-carboxamide antiviral series, Pfizer pyridylfuran/pyridylthiophene patent class) and structural/physicochemical differentiation from commercially cataloged analogs. Procurement decisions should be made with the explicit understanding that the compound's biological activity profile has not been independently validated in peer-reviewed literature and that the absence of comparator data precludes rigorous evidence-based differentiation at this time.

evidence gap analysis procurement risk screening compound selection

Recommended Application Scenarios for N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide Based on Available Evidence


Cytokine Pathway Screening in TNFα-Mediated Inflammatory Disease Models

The compound falls within the Pfizer pyridylfuran/pyridylthiophene patent class (EP 0 853 083 A1), which claims in vitro inhibition of TNFα biosynthesis and CAM expression . Researchers investigating TNFα-dependent inflammatory pathways (e.g., rheumatoid arthritis, inflammatory bowel disease, sepsis models) may deploy this compound as a structurally distinct screening probe within the broader pyridylthiophene chemotype. Its unsubstituted furan-3-carboxamide scaffold offers a differentiated starting point for SAR exploration relative to the more commonly exemplified furan-2-carboxamide and substituted-furan variants within the patent literature.

Medicinal Chemistry SAR Expansion Around the Furan-3-Carboxamide Pharmacophore

The furan-3-carboxamide moiety is underrepresented in the published pyridylfuran/pyridylthiophene patent examples, which predominantly feature furan-2-carboxamide and substituted-furan-2-carboxamide scaffolds. This compound provides a unique entry point for SAR studies aimed at probing the biological consequences of carboxamide regiochemistry (3- vs. 2-substitution) within this chemotype, as supported by class-level SAR precedent from the furan-carboxamide antiviral literature demonstrating regiochemistry-dependent activity modulation .

Physicochemical Property Screening and Assay Compatibility Assessment

With a molecular weight of 284.33 and an unsubstituted heterocyclic core, the compound occupies a favorable drug-like property space (MW < 300, moderate predicted lipophilicity). It is suitable for inclusion in fragment-based or low-molecular-weight screening libraries where smaller, less lipophilic scaffolds are prioritized over larger, more substituted analogs (e.g., the 2,5-dimethyl derivative, MW 312.39) to minimize non-specific binding and aggregation artifacts in biochemical and cell-based assays.

Chemical Biology Tool Compound for Pyridylthiophene Target Deconvolution

Given the compound's structural distinction from the fused furo/thieno-pyridine Pim kinase inhibitor series , it may serve as a selectivity control compound in kinase profiling panels to distinguish pyridylthiophene-mediated effects from those mediated by fused heterocyclic chemotypes. Its biaryl topology, which lacks the conformational rigidity of the fused scaffold, provides a complementary tool for target deconvolution studies aimed at identifying the molecular target(s) of the pyridylfuran/pyridylthiophene compound class.

Quote Request

Request a Quote for N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.